molecular formula C17H14N2O3 B10753041 Phccc, (+)- CAS No. 1884230-22-1

Phccc, (+)-

Cat. No.: B10753041
CAS No.: 1884230-22-1
M. Wt: 294.30 g/mol
InChI Key: FPXPIEZPAXSELW-REIIWYCASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phccc, (+)- involves several steps, starting with the preparation of the cyclopropane ring and subsequent functionalization to introduce the hydroxyimino and carboxamide groups. The key steps include:

    Cyclopropanation: Formation of the cyclopropane ring through a cyclopropanation reaction.

    Hydroxyimino Introduction: Introduction of the hydroxyimino group via an oximation reaction.

    Carboxamide Formation: Formation of the carboxamide group through an amidation reaction.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Phccc, (+)- undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Phccc, (+)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Phccc, (+)- is unique in its dual role as a positive allosteric modulator and agonist at different metabotropic glutamate receptor subtypes. Similar compounds include:

Phccc, (+)- stands out due to its specificity for mGluR4 and mGluR6, making it a valuable tool for studying these receptors’ roles in various physiological and pathological processes .

Properties

CAS No.

1884230-22-1

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

InChI

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1

InChI Key

FPXPIEZPAXSELW-REIIWYCASA-N

Isomeric SMILES

C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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